molecular formula C30H24N6Os+2 B1230225 Tris(2,2'-bipyridine)osmium(II) CAS No. 23648-06-8

Tris(2,2'-bipyridine)osmium(II)

Cat. No.: B1230225
CAS No.: 23648-06-8
M. Wt: 658.8 g/mol
InChI Key: RQAMFDNCABNEDI-UHFFFAOYSA-N
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Description

Tris(2,2’-bipyridine)osmium(II) is a coordination complex consisting of an osmium ion coordinated to three 2,2’-bipyridine ligands. This compound is known for its unique photophysical properties, making it an attractive candidate for various applications in light-harvesting systems and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)osmium(II) typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the osmium center. The product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for Tris(2,2’-bipyridine)osmium(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tris(2,2’-bipyridine)osmium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon photoexcitation, the complex can transfer an electron from the osmium center to the bipyridine ligands, resulting in an excited state that can participate in various photochemical processes. This excited state can also interact with molecular targets such as DNA, leading to electron transfer and binding interactions .

Comparison with Similar Compounds

Tris(2,2’-bipyridine)osmium(II) stands out due to its unique combination of photophysical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

osmium(2+);2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMFDNCABNEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Os+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6Os+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178318
Record name Tris(2,2'-bipyridine)osmium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23648-06-8
Record name Tris(2,2'-bipyridine)osmium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,2'-bipyridine)osmium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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